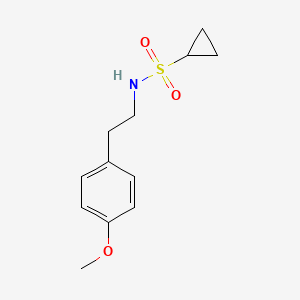

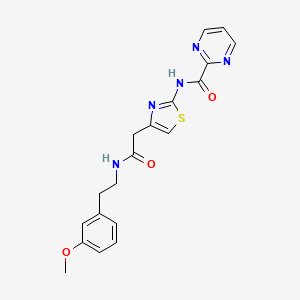

5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde . Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .

Synthesis Analysis

The synthesis of 1H-Indole-3-carbaldehyde derivatives often involves Multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can be easily oxidized to indole-3-carboxylic acid . It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .科学的研究の応用

Intermolecular Interactions and Structural Analysis

A study by Barakat et al. (2017) focused on the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol, producing a compound characterized by spectroscopic, thermal tools, and X-ray single crystal diffraction. The analysis of the crystal structure using Hirshfeld surface revealed short intermolecular connections, emphasizing the importance of atom-to-atom interactions in understanding compound stability and reactivity (Barakat et al., 2017).

Synthesis and Functionalization of Indoles

Cacchi and Fabrizi (2005) reviewed the synthesis and functionalization of indoles through palladium-catalyzed reactions, noting the importance of the substituted indole nucleus in a vast number of biologically active compounds. This study highlights the evolution of organic synthesis techniques and the pivotal role of palladium catalysis in creating complex molecular structures efficiently (Cacchi & Fabrizi, 2005).

Catalysis and Enantioselective Synthesis

Fontes et al. (2004) explored the use of 2-piperidino-1,2,2-triphenylethanol as a catalyst for the ligand-catalyzed arylation of aldehydes, showcasing the synthesis of chiral diarylcarbinols with high enantiomeric excess. This work underscores the significance of catalysts in achieving high levels of enantiocontrol, crucial for the production of enantiomerically pure compounds in pharmaceutical research (Fontes et al., 2004).

Antibacterial Agents and Computational Studies

Khan et al. (2019) conducted a study on the microwave-assisted synthesis of chalcone and its polycyclic heterocyclic analogues, demonstrating significant antibacterial activity. This research provides insights into the potential pharmaceutical applications of synthesized compounds and emphasizes the role of computational studies in understanding their molecular structures (Khan et al., 2019).

Anticonvulsant Activity

Gautam, Gupta, and Yogi (2021) investigated the synthesis of novel indole derivatives with targeted activities such as anti-convulsion. This study illustrates the therapeutic potential of indole derivatives in addressing convulsive disorders, showcasing the broader implications of chemical synthesis in medical research (Gautam, Gupta, & Yogi, 2021).

将来の方向性

The future directions in the research of 1H-Indole-3-carbaldehyde derivatives like 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde could involve further exploration of their synthesis methods, particularly focusing on green chemistry criteria . Additionally, their role in the assembly of pharmaceutically interesting scaffolds could be further exploited .

作用機序

Target of Action

5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors . . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Indole derivatives are known to have broad-spectrum biological activities, suggesting they may have favorable pharmacokinetic properties .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

特性

IUPAC Name |

5-ethyl-1,2-dimethylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-10-5-6-13-11(7-10)12(8-15)9(2)14(13)3/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQAYMRURWJBCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=C2C=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2993243.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2993251.png)

![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2993252.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2993256.png)

![N-(4-fluorobenzyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993261.png)

![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2993262.png)

![2-[[3-(3-Ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2993263.png)